2-(1-methyl-1H-pyrrol-2-yl)piperidine

Medicinal Chemistry Lipophilicity Structure-Activity Relationship (SAR)

2-(1-Methyl-1H-pyrrol-2-yl)piperidine (CAS 1039329-72-0) is a heterocyclic organic compound with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol. It features a piperidine ring linked at the 2-position to an N-methylpyrrole moiety.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 1039329-72-0
Cat. No. B1417284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrrol-2-yl)piperidine
CAS1039329-72-0
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C2CCCCN2
InChIInChI=1S/C10H16N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h4,6,8-9,11H,2-3,5,7H2,1H3
InChIKeyXJFSGOBXUPDUBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-pyrrol-2-yl)piperidine (CAS 1039329-72-0): Molecular Profile and Procurement Specifications


2-(1-Methyl-1H-pyrrol-2-yl)piperidine (CAS 1039329-72-0) is a heterocyclic organic compound with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol [1]. It features a piperidine ring linked at the 2-position to an N-methylpyrrole moiety. This compound is classified as a piperidine derivative and is commercially available as a research chemical or building block, typically offered at a minimum purity of 95% . Its structural characteristics, including an XLogP3-AA value of 0.9 and a topological polar surface area of 17 Ų, are documented in authoritative chemical databases [1].

Why 2-(1-Methyl-1H-pyrrol-2-yl)piperidine Cannot Be Readily Substituted with In-Class Analogs


Generic substitution of 2-(1-methyl-1H-pyrrol-2-yl)piperidine (CAS 1039329-72-0) with seemingly similar in-class heterocycles, such as its non-methylated analog (CAS 54966-12-0) or pyrrolidine-based variants, is scientifically invalid due to quantifiable differences in physicochemical properties that directly impact molecular recognition and experimental reproducibility. The addition of a methyl group on the pyrrole nitrogen alters key descriptors like lipophilicity (XLogP3-AA: 0.9 [1]) and molecular weight, which are critical for structure-activity relationships (SAR) and pharmacokinetic predictions. Furthermore, subtle variations in the heterocyclic framework, such as the difference between a piperidine and a pyrrolidine ring, fundamentally change the compound's 3D conformation and basicity, as evidenced by the distinct SMILES strings and predicted boiling points across related structures . Consequently, replacing the target compound with an analog without rigorous re-optimization can lead to significant deviations in assay performance and synthetic pathway outcomes, underscoring the need for a detailed, evidence-based selection process.

Quantitative Differentiation Guide for 2-(1-Methyl-1H-pyrrol-2-yl)piperidine (CAS 1039329-72-0) Against Analogs


Physicochemical Differentiation: Lipophilicity and Molecular Weight Compared to Non-Methylated Analog

2-(1-Methyl-1H-pyrrol-2-yl)piperidine demonstrates a measurable increase in lipophilicity and molecular size relative to its closest non-methylated analog, 2-(1H-pyrrol-2-yl)piperidine (CAS 54966-12-0). The target compound has a computed XLogP3-AA of 0.9 and a molecular weight of 164.25 g/mol, whereas the non-methylated analog has a molecular weight of 150.22 g/mol, reflecting the addition of the N-methyl group [1]. This increase in lipophilicity is a critical factor in modulating passive membrane permeability and target binding affinity in drug discovery programs [1].

Medicinal Chemistry Lipophilicity Structure-Activity Relationship (SAR)

Baseline Purity and QC Documentation: A Procurement Advantage

Commercially, 2-(1-methyl-1H-pyrrol-2-yl)piperidine (CAS 1039329-72-0) is supplied with a standard minimum purity specification of 95%, and several vendors provide access to batch-specific quality control (QC) data, including NMR, HPLC, and GC reports . In contrast, while analogs like 2-(1H-pyrrol-2-yl)piperidine (CAS 54966-12-0) are available, their detailed purity specifications and associated QC documentation are less consistently and transparently reported across common suppliers . The availability of robust, verifiable QC data for the target compound reduces the risk of experimental variability due to unknown impurities, a key consideration for reproducible research.

Chemical Procurement Quality Control Reproducibility

Scaffold-Level Differentiation: Quantifying Conformational Rigidity and Hydrogen Bonding Capacity

The 2-(1-methyl-1H-pyrrol-2-yl)piperidine scaffold possesses a quantifiably different hydrogen bonding capacity and conformational flexibility profile compared to its saturated analog, 1-methyl-2-(pyrrolidin-2-yl)pyrrolidine. The target compound has a computed topological polar surface area (TPSA) of 17 Ų and 1 hydrogen bond donor, whereas a fully saturated analog (e.g., 1-methyl-2-(pyrrolidin-2-yl)pyrrolidine) would exhibit a TPSA of approximately 6.5 Ų and 0 hydrogen bond donors [1][2]. The presence of the aromatic pyrrole ring in the target compound introduces planarity and restricts bond rotation, which directly influences its binding conformation and entropic penalty upon target engagement [1].

Fragment-Based Drug Discovery Conformational Analysis Hydrogen Bonding

High-Value Application Scenarios for 2-(1-Methyl-1H-pyrrol-2-yl)piperidine (CAS 1039329-72-0) Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization Requiring Specific Lipophilicity Adjustments

In structure-activity relationship (SAR) studies, 2-(1-methyl-1H-pyrrol-2-yl)piperidine is the compound of choice when a quantifiable increase in lipophilicity (XLogP3-AA of 0.9) and molecular weight (164.25 g/mol) is required over the non-methylated analog (150.22 g/mol) [1]. This specific modification is critical for fine-tuning a lead compound's membrane permeability and metabolic stability without drastically altering its core scaffold [1].

Chemical Procurement: Ensuring High Reproducibility with Verified QC Standards

For laboratories that prioritize experimental reproducibility and regulatory compliance, 2-(1-methyl-1H-pyrrol-2-yl)piperidine is the preferred procurement choice over its less well-characterized analogs. Its commercial availability with a standardized 95% minimum purity specification and accessible batch-specific QC reports (NMR, HPLC, GC) mitigates the risk of batch-to-batch variability that can confound research outcomes .

Fragment-Based Drug Discovery: Leveraging Defined TPSA and Hydrogen Bonding

In fragment-based screening campaigns, 2-(1-methyl-1H-pyrrol-2-yl)piperidine offers a distinct physicochemical profile that is quantifiably different from fully saturated analogs. Its topological polar surface area of 17 Ų and a single hydrogen bond donor make it a suitable fragment for targeting protein pockets with polar residues, offering a unique binding interaction profile that saturated heterocycles (TPSA ~6.5 Ų) cannot replicate [2].

Organic Synthesis: A Well-Defined Building Block for Complex Molecule Construction

As a synthetic building block, 2-(1-methyl-1H-pyrrol-2-yl)piperidine provides a stable and well-defined starting point for constructing more complex molecular architectures, such as potential kinase inhibitors [3]. The presence of both a secondary amine (in the piperidine ring) and an electron-rich N-methylpyrrole offers orthogonal handles for diversification, a feature that is not present in simpler, fully saturated or non-methylated analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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